3-Hydroxy-6-methylpiperidin-2-one
Overview
Description
“3-Hydroxy-6-methylpiperidin-2-one” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The asymmetric synthesis of an important pharmaceutical intermediate (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one (compound 1) from commercially available D-plenylglycinol and delta-valerolactone has been reported . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various tools such as ChemSpider and MolView . These tools allow for the visualization of the molecule in 3D, providing insights into its structure.Chemical Reactions Analysis
The chemical reactions involving “this compound” can be analyzed based on the type of reaction it undergoes. For instance, it may participate in oxidation-reduction (redox) reactions, dissolution and precipitation reactions, single and double replacement reactions .Physical And Chemical Properties Analysis
Physical properties of a substance can be observed or measured without changing the identity of the substance. These include color, density, hardness, and melting and boiling points . Chemical properties describe the ability of a substance to undergo a specific chemical change .Scientific Research Applications
Hydrodenitrogenation Studies
3-Hydroxy-6-methylpiperidin-2-one is relevant in the study of hydrodenitrogenation (HDN). Wang et al. (2007) investigated the HDN of 2-methylpyridine and its intermediates, including 2-methylpiperidine, providing insights into the reaction mechanism and products formed in this process. Egorova et al. (2002) also explored the role of β hydrogen atoms in the HDN of 2-methylpyridine and 2-methylpiperidine, highlighting the influence of methyl groups on the reaction pathway (Wang et al., 2007) (Egorova et al., 2002).
Fmoc Chemistry in Peptide Synthesis
Liu and Mayer (2013) utilized a derivative of this compound in Fmoc chemistry to prepare C-terminal Hmp peptides. This method is significant in peptide synthesis and can lead to the creation of thioester peptides under mild conditions (Liu & Mayer, 2013).
Crystallography and Molecular Docking
Gümüş et al. (2022) synthesized a derivative of this compound for crystal structure analysis, contributing to the field of crystallography and material science. Additionally, Zhou et al. (2021) conducted molecular docking studies involving 4-methylpiperidin-1-yl, closely related to this compound, to explore antitumor activities (Gümüş et al., 2022) (Zhou et al., 2021).
Antioxidant and Antimicrobial Potential
Harini et al. (2014) synthesized novel oxime esters based on the 1-methylpiperidin-4-one core, demonstrating antioxidant and antimicrobial activities. This research underscores the potential pharmacological applications of compounds structurally similar to this compound (Harini et al., 2014).
Asymmetric Synthesis and Pharmaceutical Intermediates
Wang et al. (2016) reported on the asymmetric synthesis of N-protected 3-methylpiperidin-2-one, highlighting its significance as a pharmaceutical intermediate. This study provides insights into the synthetic routes and mechanisms involved in the production of important pharmaceutical compounds (Wang et al., 2016).
Vibrational Spectra and Density Functional Theory
Erdoğdu and Güllüoǧlu (2009) analyzed the vibrational spectra of 2 and 3-methylpiperidine, derivatives closely related to this compound. Their study contributes to the understanding of molecular structures and spectra using density functional theory (Erdoğdu & Güllüoǧlu, 2009).
Natural Product Synthesis
Wijdeven et al. (2010) highlighted the significance of the 3-hydroxypiperidine skeleton, a core structure in this compound, in the synthesis of various bioactive compounds and natural products. This review underscores the importance of such scaffolds in natural product chemistry (Wijdeven et al., 2010).
Future Directions
properties
IUPAC Name |
3-hydroxy-6-methylpiperidin-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-4-2-3-5(8)6(9)7-4/h4-5,8H,2-3H2,1H3,(H,7,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTSFRZRPJLPQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(=O)N1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30305999 | |
Record name | 3-hydroxy-6-methylpiperidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30305999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
89531-35-1 | |
Record name | NSC173132 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=173132 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-hydroxy-6-methylpiperidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30305999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.